molecular formula C12H6Cl2NNaO2 B1261218 2,6-Dichloroindophenol sodium salt CAS No. 620-45-1

2,6-Dichloroindophenol sodium salt

Cat. No.: B1261218
CAS No.: 620-45-1
M. Wt: 290.07 g/mol
InChI Key: CVSUAFOWIXUYQA-UHFFFAOYSA-M
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Description

2,6-Dichloroindophenol sodium salt is a chemical compound widely used as a redox dye. It is known for its distinctive blue color when oxidized and colorless form when reduced. This compound is particularly useful in various analytical and biochemical applications, including the determination of vitamin C levels in different substances .

Mechanism of Action

DCPIP is used to measure the rate of photosynthesis. It is part of the Hill reagents family. When exposed to light in a photosynthetic system, the dye is decolorized by chemical reduction . DCPIP has a higher affinity for electrons than ferredoxin and the photosynthetic electron transport chain can reduce DCPIP as a substitute for NADP+, that is normally the final electron carrier in photosynthesis .

Safety and Hazards

This compound may form combustible dust concentrations in air . It is recommended to avoid dust formation, ingestion, and inhalation. Personal protective equipment and face protection should be worn when handling this compound . In case of skin contact, wash off with soap and plenty of water .

Future Directions

2,6-Dichloroindophenol sodium salt hydrate is suitable for vitamin C determination . It can be used as a redox dye to investigate the efficiency of gold nanoparticles (Au-NP) for the enzymatic activity of glucose oxidase (GOx) . It is also used to compose UVB specific dosimeter and to measure the rate of photosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dichloroindophenol sodium salt typically involves the reaction of 2,6-dichlorophenol with sodium hydroxide, followed by the addition of an oxidizing agent such as sodium hypochlorite. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloroindophenol sodium salt primarily undergoes redox reactions. It acts as an electron acceptor and is reduced from its blue oxidized form to a colorless reduced form .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2,6-Dichlorophenolindophenol sodium salt dihydrate
  • 2,6-Dichlorobenzenone-indophenol sodium salt
  • 2,6-Dichloro-N-(4-hydroxyphenyl)-1,4-benzoquinoneimine sodium salt

Comparison: While these compounds share similar chemical structures and redox properties, 2,6-Dichloroindophenol sodium salt is particularly noted for its stability and effectiveness as a redox indicator in various analytical applications. Its unique ability to undergo clear color changes upon reduction and oxidation makes it a preferred choice in many scientific and industrial processes .

Properties

IUPAC Name

sodium;4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2.Na/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;/h1-6,16H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSUAFOWIXUYQA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C=C(C(=O)C(=C2)Cl)Cl)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30889360
Record name 2,6-Dichloroindophenol sodium
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Molecular Weight

290.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark green solid; [Merck Index] Dark green crystalline powder; [Carolina Biological Supply MSDS]
Record name 2,6-Dichloroindophenol sodium
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Solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

620-45-1
Record name 2,6-Dichloroindophenol sodium
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Record name 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1)
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Record name 2,6-Dichloroindophenol sodium
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Record name Sodium 4-(3,5-dichloro-4-oxocyclohexa-2,5-dienylideneamino)phenoxide
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Record name 2,6-DICHLOROINDOPHENOL SODIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,6-Dichloroindophenol sodium salt influence nitrite levels in fruits during storage?

A: Research suggests that this compound could potentially inhibit hydrogen gas (H2) synthesis. [] This inhibition is significant because H2 plays a role in preventing nitrite accumulation in fruits like tomatoes during storage. The study observed that exogenous application of H2 delayed senescence and inhibited nitrite buildup. Conversely, applying this compound, a putative inhibitor of H2 synthesis, led to increased nitrite levels. [] This implies that this compound might indirectly contribute to nitrite accumulation in stored fruits by interfering with H2 production.

Q2: Besides its potential role in nitrite accumulation, are there other applications of this compound in food science research?

A: Yes, this compound is frequently employed in food science research for its role in antioxidant capacity assays. Notably, it's a key component in assessing the antioxidant capacity of fruits and leaves using the ABTS assay. [] This method involves generating free radical cations (ABTS•+) by reacting 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH) with 2,3'-azino-bis(3-ethylbenthiazoline-6-sulfonic acid) diammonium salt (ABTS). The ability of fruit or leaf extracts to scavenge these radicals provides a measure of their antioxidant capacity, often expressed as vitamin C equivalent antioxidant capacity. []

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